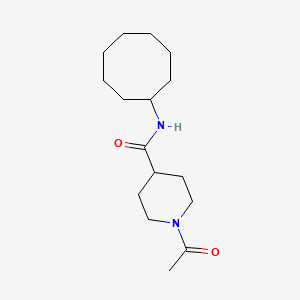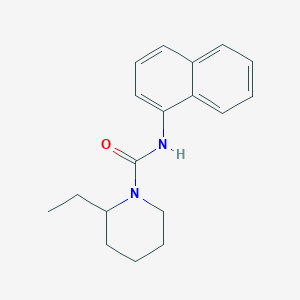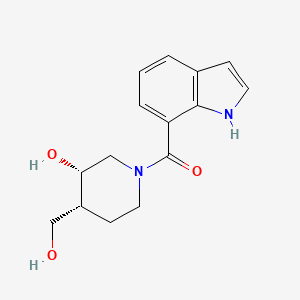
1-acetyl-N-cyclooctyl-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-acetyl-N-cyclooctyl-4-piperidinecarboxamide, also known as ACPCA, is a synthetic compound that belongs to the family of piperidinecarboxamide derivatives. ACPCA has been extensively studied for its potential applications in the field of neuroscience, particularly in the treatment of addiction and pain management.
作用機序
The exact mechanism of action of 1-acetyl-N-cyclooctyl-4-piperidinecarboxamide is not fully understood. However, it is believed to modulate the activity of the sigma-1 receptor, which is involved in various cellular processes. 1-acetyl-N-cyclooctyl-4-piperidinecarboxamide has been shown to enhance the release of dopamine in the brain, which is a neurotransmitter that is involved in reward and pleasure pathways. This suggests that 1-acetyl-N-cyclooctyl-4-piperidinecarboxamide may have potential applications in the treatment of addiction.
Biochemical and Physiological Effects
1-acetyl-N-cyclooctyl-4-piperidinecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to enhance the release of dopamine in the brain, which is a neurotransmitter that is involved in reward and pleasure pathways. 1-acetyl-N-cyclooctyl-4-piperidinecarboxamide has also been shown to have analgesic effects, which suggests that it may have potential applications in the treatment of pain.
実験室実験の利点と制限
1-acetyl-N-cyclooctyl-4-piperidinecarboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has also been extensively studied, which means that there is a wealth of data available on its properties and potential applications. However, there are also limitations to using 1-acetyl-N-cyclooctyl-4-piperidinecarboxamide in lab experiments. It is a relatively new compound, which means that there may be unknown side effects or interactions with other compounds. Additionally, its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
将来の方向性
There are several future directions for research on 1-acetyl-N-cyclooctyl-4-piperidinecarboxamide. One potential direction is to further explore its potential applications in the treatment of addiction and pain management. Another direction is to investigate its interactions with other compounds and its effects in different experimental settings. Additionally, further research is needed to fully understand its mechanism of action and its effects on various cellular processes. Overall, 1-acetyl-N-cyclooctyl-4-piperidinecarboxamide has the potential to be a valuable tool in the field of neuroscience, and further research is needed to fully explore its potential applications.
合成法
1-acetyl-N-cyclooctyl-4-piperidinecarboxamide can be synthesized using a multi-step process that involves the reaction of cyclooctanone with piperidine, followed by acetylation and carboxylation. The final product is obtained through purification and recrystallization. The purity of the product can be confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
1-acetyl-N-cyclooctyl-4-piperidinecarboxamide has been extensively studied for its potential applications in the field of neuroscience. It has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various cellular processes such as calcium signaling, ion channel regulation, and neurotransmitter release. 1-acetyl-N-cyclooctyl-4-piperidinecarboxamide has been shown to modulate the activity of the sigma-1 receptor, which has potential therapeutic implications for the treatment of addiction, depression, and pain management.
特性
IUPAC Name |
1-acetyl-N-cyclooctylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O2/c1-13(19)18-11-9-14(10-12-18)16(20)17-15-7-5-3-2-4-6-8-15/h14-15H,2-12H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJVKPNPBECXYEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NC2CCCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-chlorophenyl)-N-[(4-hydroxy-4-azepanyl)methyl]cyclobutanecarboxamide](/img/structure/B5380748.png)
![3-[(3-fluorophenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B5380750.png)

![5-[(3-acetylphenoxy)methyl]-N-[(1S)-2-amino-1-methyl-2-oxoethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5380782.png)

![2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5380794.png)
![N-{4-[({[(4,6-dimethyl-2-pyrimidinyl)amino][(2-methylphenyl)amino]methylene}amino)sulfonyl]phenyl}acetamide](/img/structure/B5380799.png)
![3-chloro-2-[3-(3-pyridinyl)-1-azetidinyl]pyridine](/img/structure/B5380801.png)
![N-(3-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5380809.png)
![N,N-dimethyl-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B5380822.png)
![2-{2-[4-(cyclopentyloxy)phenyl]vinyl}-8-quinolinol](/img/structure/B5380827.png)
